4-((4-Methoxyphenyl)thio)piperidine hydrochloride
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Overview
Description
4-((4-Methoxyphenyl)thio)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNOS It is a piperidine derivative where the piperidine ring is substituted with a 4-methoxyphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxyphenyl)thio)piperidine hydrochloride typically involves the reaction of 4-methoxythiophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxyphenyl)thio)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The thioether linkage can be reduced to form a sulfide.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-((4-Hydroxyphenyl)thio)piperidine hydrochloride.
Reduction: Formation of 4-((4-Methylphenyl)thio)piperidine hydrochloride.
Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
4-((4-Methoxyphenyl)thio)piperidine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Methoxyphenyl)thio)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Bromophenyl)thio)piperidine hydrochloride
- 4-((4-Chlorophenyl)thio)piperidine hydrochloride
- 4-((4-Fluorophenyl)thio)piperidine hydrochloride
Uniqueness
4-((4-Methoxyphenyl)thio)piperidine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with specific molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVLRAGCWPJXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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